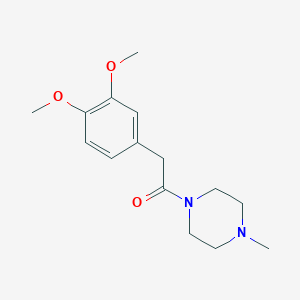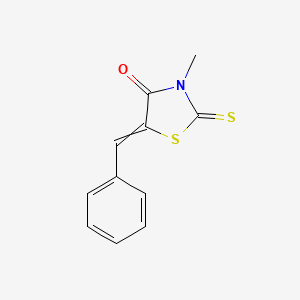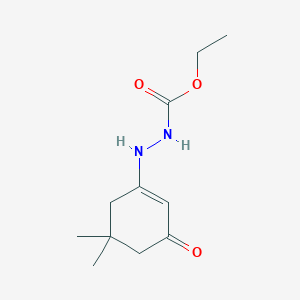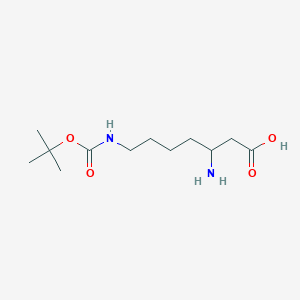![molecular formula C14H8O6 B12496627 3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione typically involves multi-step reactions. One common method includes the reaction of methyl acetylpyruvate with isatin and methylamine (or tryptamine) under controlled conditions . The reaction is usually carried out in a solvent like dioxane, and the mixture is heated to facilitate the formation of the spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Substituted 4-acetyl-3-hydroxyspiro[2,5-dihydropyrrol-5,3’-indole]-2,2’-diones
- 4-Acetyl-2,1’,3’-trioxospiro[2,5-dihydrofuran-5,2’-indane]-olates
Uniqueness
What sets 3-Acetyl-4-hydroxyspiro[furan-2,2’-indene]-1’,3’,5-trione apart from similar compounds is its specific spiro linkage and the presence of both acetyl and hydroxy groups
Propiedades
Fórmula molecular |
C14H8O6 |
|---|---|
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
4-acetyl-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione |
InChI |
InChI=1S/C14H8O6/c1-6(15)9-10(16)13(19)20-14(9)11(17)7-4-2-3-5-8(7)12(14)18/h2-5,16H,1H3 |
Clave InChI |
CQPOOHFOZFCRJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=O)OC12C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)

![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)

![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
![2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12496632.png)
